WZ4002

EGFR T790M Mutant Selectivity

Researchers studying T790M-driven EGFR resistance in NSCLC face the challenge of tool compounds with poor mutant selectivity that cause wild-type EGFR-mediated toxicity. WZ4002 solves this with a pyrimidine-based covalent warhead targeting Cys 797, delivering 30- to 100-fold greater potency against T790M mutants versus quinazoline-based inhibitors while dramatically sparing WT EGFR. • Irreversible covalent inhibitor; IC50: 2 nM (EGFR L858R), 8 nM (EGFR L858R/T790M) in BaF3 cells • >100-fold selectivity over WT EGFR (IC50 = 160 nM); minimal off-target kinase activity (HER2/4, VEGFR2, PDGFRβ IC50 > 1,000 nM) • Validated PROTAC warhead (PDB ID 3IKA); suitable for xenograft, anoikis resistance & EMT studies

Molecular Formula C25H27ClN6O3
Molecular Weight 495.0 g/mol
CAS No. 1213269-23-8
Cat. No. B611997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWZ4002
CAS1213269-23-8
SynonymsWZ4002;  WZ-4002;  WZ 4002.
Molecular FormulaC25H27ClN6O3
Molecular Weight495.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC
InChIInChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)
InChIKeyITTRLTNMFYIYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WZ4002: Mutant-Selective EGFR T790M Inhibitor


WZ4002 (CAS 1213269-23-8) is a third-generation, irreversible, covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor built on a pyrimidine scaffold [1]. It was rationally designed to selectively target EGFR mutants harboring the T790M gatekeeper mutation, which confers resistance to first- and second-generation quinazoline-based EGFR inhibitors, while sparing wild-type EGFR to minimize on-target toxicity [2]. Its chemical structure features an ortho-methoxy group at the C2-aniline substituent and an acrylamide warhead that forms a covalent bond with Cys 797 in the ATP-binding pocket of the EGFR kinase domain .

WZ4002 vs. Earlier-Generation EGFR TKIs


Simple substitution of WZ4002 with earlier-generation EGFR inhibitors (e.g., gefitinib, erlotinib, afatinib, neratinib) is not scientifically valid due to fundamental differences in chemical scaffold, binding mode, and mutant selectivity. First- and second-generation inhibitors are quinazoline-based and exhibit high potency against wild-type EGFR, leading to dose-limiting toxicities (rash, diarrhea) and are ineffective against the T790M resistance mutation due to steric hindrance and increased ATP affinity of the mutant kinase [1]. In contrast, WZ4002's pyrimidine core and covalent binding mechanism confer potent, sustained inhibition of T790M-harboring EGFR mutants while dramatically reducing activity against wild-type EGFR, a profile that is not achievable with earlier quinazoline-based compounds [2].

WZ4002 Comparative Evidence


Mutant vs. Wild-Type EGFR Selectivity

WZ4002 demonstrates a 100-fold reduction in potency against wild-type EGFR phosphorylation compared to quinazoline-based EGFR inhibitors, while maintaining potent inhibition of the T790M mutant. This inverse selectivity profile is unique to the pyrimidine scaffold [1]. In direct comparative assays, WZ4002 is 30- to 100-fold more potent against EGFR T790M and up to 100-fold less potent against wild-type EGFR than quinazoline-based inhibitors HKI-272 (neratinib) and CL-387,785 in vitro .

EGFR T790M Mutant Selectivity Wild-Type Sparing

EGFR T790M Inhibitory Potency

WZ4002 potently inhibits the EGFR T790M gatekeeper mutation, which is detected in approximately 50% of patients who develop clinical resistance to gefitinib or erlotinib [1]. While gefitinib and erlotinib lose efficacy against T790M-harboring cells (IC50 > 1 μM), WZ4002 maintains single-digit nanomolar IC50 values against recombinant L858R/T790M double-mutant EGFR protein, demonstrating a >100-fold improvement in potency [2].

EGFR T790M Acquired Resistance NSCLC IC50

Secondary Mutation Resistance Profile

An ENU mutagenesis screen in Ba/F3 cells revealed distinct resistance mutation profiles for pyrimidine-based (WZ4002) versus quinazoline-based inhibitors. Resistance to WZ4002 emerges via secondary EGFR mutations L718Q (33% of resistant clones), L844V (3%), and C797S (3%) [1]. Critically, cells harboring L718Q or L844V mutations remain sensitive to irreversible quinazoline inhibitors (CL-387,785, HKI-272, afatinib; IC50 <10 nM) but are resistant to WZ4002 (IC50 ~0.7 μM for L858R/L844V) [1]. Conversely, osimertinib (AZD9291) resistance is predominantly driven by the C797S mutation, while L718Q and L844V do not confer resistance to osimertinib [2].

Drug Resistance EGFR Mutations L718Q L844V C797S

Cellular Potency in T790M+ NSCLC

In the gefitinib-resistant NSCLC cell line PC9GR (delE746_A750/T790M), WZ4002 exhibits a 300-fold lower half-maximum inhibitory concentration (IC50 <20 nM) compared to the clinical-stage irreversible EGFR inhibitor HKI-272 (neratinib) . This substantial potency advantage in a cellular context underscores WZ4002's superior activity against T790M-harboring cancer cells.

NSCLC Gefitinib Resistance PC9GR Cell Viability

Kinase Selectivity Profile

WZ4002 demonstrates improved EGFR selectivity over its close structural analog WZ3146 due to the presence of an ortho-methoxy group at the C2-aniline substituent [1]. Furthermore, WZ4002 exhibits no significant inhibitory effect on ERBB2 (HER2) phosphorylation at the T798I gatekeeper mutation site , and shows minimal activity against HER2, HER4, VEGFR2, and PDGFRβ (IC50 > 1000 nM for all) . This contrasts with multi-targeted EGFR inhibitors like neratinib (HKI-272), which potently inhibits both EGFR and HER2.

Kinase Selectivity EGFR ERBB2 Off-Target

WZ4002 Research Applications


Acquired T790M Resistance in NSCLC

WZ4002 is the appropriate tool compound for investigating acquired resistance driven by the EGFR T790M gatekeeper mutation in non-small cell lung cancer (NSCLC) models. Its 30- to 100-fold greater potency against T790M compared to quinazoline-based inhibitors [7], combined with a 300-fold potency advantage over HKI-272 in gefitinib-resistant PC9GR cells , enables robust target engagement at concentrations that avoid wild-type EGFR inhibition. This makes WZ4002 particularly suitable for in vitro and in vivo studies of T790M-driven signaling, cell proliferation, and tumor growth in xenograft models .

L718Q/L844V Resistance Mechanisms

Researchers studying secondary resistance to third-generation EGFR TKIs should consider WZ4002 for experiments focused on L718Q and L844V mutations. These mutations confer resistance to WZ4002 and rociletinib but not to osimertinib or quinazoline-based inhibitors [7]. WZ4002-resistant cell lines (e.g., H1975/WR) can be generated via repeated exposure and used to study epithelial-mesenchymal transition (EMT)-associated resistance mechanisms . This differential resistance profile allows for dissection of compound-specific versus class-wide resistance pathways.

EGFR Warhead for PROTAC Development

The high mutant selectivity and well-characterized binding mode of WZ4002 (covalent engagement of Cys 797, PDB ID 3IKA) [7] make it an attractive EGFR-targeting warhead for the design and synthesis of proteolysis-targeting chimeras (PROTACs). Recent studies have successfully utilized WZ4002 as the EGFR-recognition element in CRBN-recruiting PROTACs targeting EGFR L858R/T790M . Its narrow kinase selectivity profile minimizes off-target degradation, which is a critical consideration in PROTAC development .

Anoikis Resistance in EGFR-Mutant Lung Cancer

WZ4002 has been shown to overcome anoikis resistance in EGFR-mutant lung adenocarcinomas more efficiently than Src inhibitors [7]. Researchers studying detachment-induced cell death (anoikis) and metastatic potential in EGFR-driven lung cancer models may find WZ4002 to be a valuable tool for dissecting EGFR-dependent survival signaling pathways that are independent of Src family kinases.

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